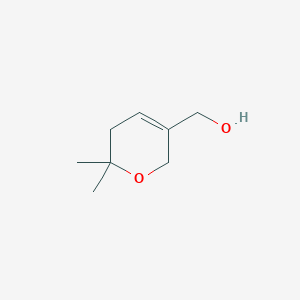

(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

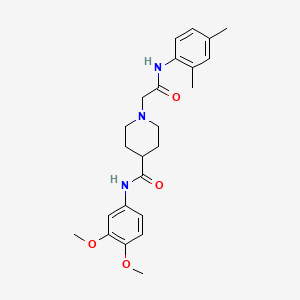

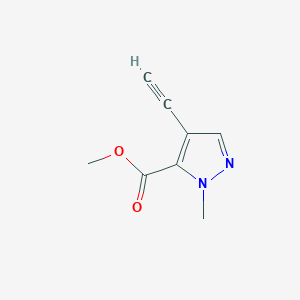

“(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol” is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 . It is also known by its synonyms, which include “2H-Pyran-3-methanol, 5,6-dihydro-6,6-dimethyl-” and "(6,6-Dimethyl-5,6-dihydro-2H-pyran-3-yl)methanol" .

Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom. The “6,6-dimethyl” indicates that there are two methyl groups attached to the sixth carbon of the pyran ring. The “2,5-dihydro” indicates that the pyran ring is partially saturated, with two double bonds reduced to single bonds. The “3-yl)methanol” indicates that there is a methanol group attached to the third carbon of the pyran ring .Wissenschaftliche Forschungsanwendungen

New Alkaloids Discovery

Research on the methanol extract from stems of Conchocarpus gaudichaudianus led to the identification of new alkaloids alongside known compounds, demonstrating the role of methanol-based compounds in discovering new natural products with potential applications in medicinal chemistry (Cortez et al., 2009).

Cleaner Fuel Production

A novel synthesis route for methanol dehydration to dimethyl ether, a cleaner combustion fuel, was proposed. This study underlines the importance of methanol and its derivatives in developing sustainable energy sources (Cassone et al., 2017).

Catalysis in Oxidative Cyclization

Oxovanadium(V) complexes have been used to catalyze oxidative cyclization of alkenols, producing compounds like tetrahydropyran-3-ols, showcasing the utility of methanol derivatives in synthetic organic chemistry and catalysis (Dönges et al., 2014).

Stereoselective Synthesis of Natural Terpenes

The preparation of enantiomeric forms of alcohol related to "(6,6-Dimethyl-2,5-dihydropyran-3-yl)methanol" was explored for the stereoselective synthesis of natural terpenes, highlighting the compound's potential as a chiral building block in organic synthesis (Serra & De Simeis, 2018).

Novel Organic Compounds Oxidation Mechanisms

Studies on the oxidation mechanisms of organic compounds in the presence of radical cations of substituted pyrazin-di-N-oxydes offer insights into the chemical pathways that methanol and its derivatives can participate in, further expanding their application in chemical synthesis and industrial processes (Kulakovskaya et al., 2007).

Synthesis and Characterization of Chemical Compounds

Research into the synthesis and characterization of various chemical compounds, including those related to "this compound," showcases the compound's versatility in creating materials with potential applications in drug development, materials science, and catalysis (Hote & Lokhande, 2014).

Eigenschaften

IUPAC Name |

(6,6-dimethyl-2,5-dihydropyran-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)4-3-7(5-9)6-10-8/h3,9H,4-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNMDPNUUHCMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(CO1)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B2537337.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)

![[(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2537340.png)

![1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2537349.png)

![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)

![N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine](/img/structure/B2537354.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)